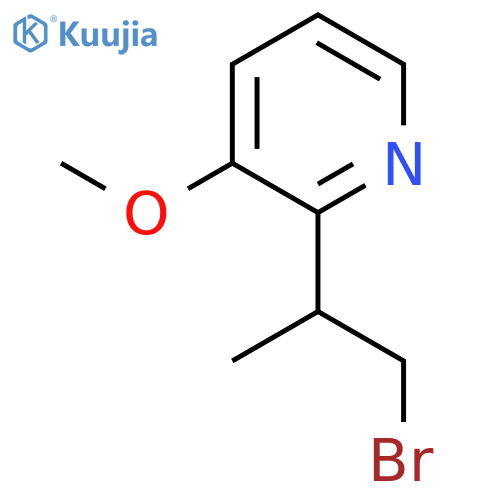

Cas no 2229335-25-3 (2-(1-bromopropan-2-yl)-3-methoxypyridine)

2-(1-bromopropan-2-yl)-3-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-(1-bromopropan-2-yl)-3-methoxypyridine

- EN300-1939135

- 2229335-25-3

-

- インチ: 1S/C9H12BrNO/c1-7(6-10)9-8(12-2)4-3-5-11-9/h3-5,7H,6H2,1-2H3

- InChIKey: OVJNCVMVVKZPKT-UHFFFAOYSA-N

- SMILES: BrCC(C)C1C(=CC=CN=1)OC

計算された属性

- 精确分子量: 229.01023g/mol

- 同位素质量: 229.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1Ų

- XLogP3: 2.2

2-(1-bromopropan-2-yl)-3-methoxypyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1939135-1.0g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1939135-0.5g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1939135-2.5g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1939135-10g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 10g |

$5774.0 | 2023-09-17 | ||

| Enamine | EN300-1939135-10.0g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1939135-0.05g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1939135-0.1g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1939135-0.25g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1939135-5.0g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1939135-1g |

2-(1-bromopropan-2-yl)-3-methoxypyridine |

2229335-25-3 | 1g |

$1343.0 | 2023-09-17 |

2-(1-bromopropan-2-yl)-3-methoxypyridine 関連文献

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

3. Caper tea

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

2-(1-bromopropan-2-yl)-3-methoxypyridineに関する追加情報

Comprehensive Overview of 2-(1-bromopropan-2-yl)-3-methoxypyridine (CAS No. 2229335-25-3)

2-(1-bromopropan-2-yl)-3-methoxypyridine (CAS No. 2229335-25-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative is characterized by its unique molecular structure, combining a methoxypyridine core with a bromopropane side chain. Its structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and material science applications.

The compound's CAS number 2229335-25-3 serves as a unique identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers frequently search for "2-(1-bromopropan-2-yl)-3-methoxypyridine synthesis" or "CAS 2229335-25-3 applications," reflecting its growing relevance in synthetic chemistry. Recent trends in green chemistry have also sparked interest in optimizing its production methods to reduce environmental impact, aligning with global sustainability goals.

From a molecular perspective, the bromine substituent in 2-(1-bromopropan-2-yl)-3-methoxypyridine provides a reactive site for further functionalization, making it a versatile building block in cross-coupling reactions. This property is particularly valuable in pharmaceutical intermediates, where modular synthesis strategies are essential. The methoxy group adjacent to the pyridine nitrogen enhances electron density, influencing the compound's reactivity in nucleophilic substitutions—a feature often explored in "pyridine derivative reactivity" studies.

In analytical chemistry, advanced techniques like HPLC and NMR spectroscopy are employed to characterize CAS 2229335-25-3 with high precision. These methods address common queries such as "how to purify 2-(1-bromopropan-2-yl)-3-methoxypyridine" or "stability under storage conditions," which are critical for industrial-scale applications. Recent publications highlight its stability in anhydrous environments, though precautions against moisture are recommended for long-term storage.

The compound's role in medicinal chemistry is underscored by its appearance in patents targeting kinase inhibitors and CNS-active molecules. Searches for "2-(1-bromopropan-2-yl)-3-methoxypyridine biological activity" reveal its potential as a scaffold in drug design, particularly for modulating protein-protein interactions. Its balanced lipophilicity (LogP ~2.3) makes it suitable for blood-brain barrier penetration studies—a hot topic in neuropharmacology research.

Industrial applications of 2-(1-bromopropan-2-yl)-3-methoxypyridine extend to electronic materials, where its aromatic system contributes to charge transport properties. This aligns with increasing searches for "pyridine-based semiconductors" and "organic electronic intermediates." Manufacturers often modify the bromopropane moiety to tailor solubility for inkjet-printed electronics—an innovation driving the flexible electronics market.

Regulatory compliance for CAS 2229335-25-3 follows standard organic compound guidelines, with SDS documentation emphasizing proper ventilation and PPE usage. Environmental fate studies show moderate biodegradability, prompting research into "eco-friendly bromopyridine derivatives"—a trending subtopic in green synthesis forums. The compound's REACH registration status remains a frequently updated search parameter among EU-based researchers.

Future directions for 2-(1-bromopropan-2-yl)-3-methoxypyridine research include flow chemistry adaptations to improve yield and safety profiles. The rise of "automated synthesis platforms" has created demand for reliable protocols involving this intermediate. Additionally, its potential in metal-organic frameworks (MOFs) design is being explored, responding to growing interest in porous materials for gas storage applications.

For analytical purposes, the compound's mass spectrum (characteristic m/z peaks at 229/231 [M+]) and UV-Vis absorption (λmax 274 nm in methanol) serve as key identification markers. These parameters address common laboratory questions about "CAS 2229335-25-3 spectral data" and "chromatographic behavior." Recent method developments have enabled ppm-level detection in complex matrices using LC-MS/MS techniques.

In conclusion, 2-(1-bromopropan-2-yl)-3-methoxypyridine represents a multifaceted chemical tool with expanding applications across scientific disciplines. Its CAS number 2229335-25-3 serves as a gateway to ongoing research into its synthetic utility, material properties, and pharmacological potential—making it a compound of enduring interest in both academic and industrial settings.

2229335-25-3 (2-(1-bromopropan-2-yl)-3-methoxypyridine) Related Products

- 2138552-05-1(4-Methyl-1-(2,3,3-trimethylbutyl)cyclohex-2-en-1-ol)

- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)

- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)

- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)

- 134234-40-5((1R)-1-Methyl-2,3-dihydro-1H-isoindole)

- 1797889-71-4(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)

- 2171950-07-3(3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)

- 129157-10-4((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)